molecular formula C16H20ClNO2S B5423052 1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B5423052
M. Wt: 325.9 g/mol
InChI Key: QTQXXQARTQTMTG-UHFFFAOYSA-N
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Description

1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of a methoxy group, a prop-2-enoxy group, and a thiophen-2-ylmethyl group attached to a methanamine backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine typically involves multiple steps:

    Formation of the Methoxy-Prop-2-enoxyphenyl Intermediate: This step involves the reaction of 3-methoxyphenol with prop-2-enyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-prop-2-enoxyphenyl.

    Formation of the Thiophen-2-ylmethyl Intermediate: Thiophene is reacted with formaldehyde and a reducing agent to form thiophen-2-ylmethyl.

    Coupling Reaction: The two intermediates are then coupled using a suitable amine coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

    Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy and prop-2-enoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride: can be compared with other amine derivatives with similar functional groups.

    Examples: Compounds such as 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine and 1-(4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine.

Uniqueness

  • The presence of both methoxy and prop-2-enoxy groups in the phenyl ring, along with the thiophen-2-ylmethyl group, makes this compound unique in terms of its chemical reactivity and potential applications.

Properties

IUPAC Name

1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S.ClH/c1-3-8-19-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-20-14;/h3-7,9-10,17H,1,8,11-12H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQXXQARTQTMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CS2)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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